6-Chloro-1h-indol-3-yl dihydrogen phosphate

Alkaline phosphatase chromogenic detection Multiplex immunohistochemistry Colorimetric substrate differentiation

6-Chloro-1H-indol-3-yl dihydrogen phosphate (commonly supplied as the p-toluidine salt, CAS 159954-33-3, also known as Salmon Phosphate or BCIP Pink) is a chlorinated 3-indolyl phosphate ester that functions as a chromogenic substrate for alkaline phosphatase (ALP). Upon enzymatic hydrolysis, the liberated 6-chloroindoxyl dimerizes oxidatively to form an insoluble pink-to-red precipitate with a visible absorption maximum (λmax) of approximately 540 nm.

Molecular Formula C8H7ClNO4P
Molecular Weight 247.57 g/mol
Cat. No. B12303913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1h-indol-3-yl dihydrogen phosphate
Molecular FormulaC8H7ClNO4P
Molecular Weight247.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=C2OP(=O)(O)O
InChIInChI=1S/C8H7ClNO4P/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13/h1-4,10H,(H2,11,12,13)
InChIKeyIFQGEGPISKJALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-indol-3-yl Dihydrogen Phosphate (Salmon Phosphate): Chromogenic Alkaline Phosphatase Substrate for Multiplex Histochemistry


6-Chloro-1H-indol-3-yl dihydrogen phosphate (commonly supplied as the p-toluidine salt, CAS 159954-33-3, also known as Salmon Phosphate or BCIP Pink) is a chlorinated 3-indolyl phosphate ester that functions as a chromogenic substrate for alkaline phosphatase (ALP) [1]. Upon enzymatic hydrolysis, the liberated 6-chloroindoxyl dimerizes oxidatively to form an insoluble pink-to-red precipitate with a visible absorption maximum (λmax) of approximately 540 nm . First disclosed in US Patent 5,364,767 and characterized for histochemical applications by Avivi et al. (1994), this compound belongs to the broader class of halogenated indolyl phosphate chromogens that includes BCIP (5-bromo-4-chloro-3-indolyl phosphate) and Magenta phosphate (5-bromo-6-chloro-3-indolyl phosphate), distinguished from these analogs by its single chlorine substitution at the 6-position of the indole ring [1][2].

Why 6-Chloro-1H-indol-3-yl Dihydrogen Phosphate Cannot Be Substituted by BCIP or Other Indolyl Phosphates in Multiplex Detection Workflows


Indolyl phosphate chromogens are not spectrally interchangeable. The color of the precipitated chromophore is determined by the number and position of halogen substituents on the indole ring, meaning that substituting 6-chloro-1H-indol-3-yl dihydrogen phosphate (λmax 540 nm, pink) with the widely used BCIP (5-bromo-4-chloro, λmax 615 nm, blue) produces an entirely different visible signal that cannot be used interchangeably in established dual- or triple-stain protocols . Furthermore, the reaction product of this 6-chloro compound is documented to be insoluble in water, ethanol, and xylene, enabling permanent resin-based mounting with regressive hematoxylin counterstaining—a property that is not uniformly shared across all indolyl phosphate substrates and is critical for archival-quality histology slides [1]. Generic substitution without confirming both spectral compatibility and solvent resistance of the precipitate risks signal loss, cross-color masking, and failed co-localization analysis in multiplex immunohistochemistry.

Quantitative Differentiation Evidence for 6-Chloro-1H-indol-3-yl Dihydrogen Phosphate Against Closest Chromogenic Phosphatase Substrate Analogs


Visible Absorbance Maximum (λmax): 75 nm Hypsochromic Shift Relative to BCIP Enables Unambiguous Colorimetric Discrimination

6-Chloro-1H-indol-3-yl dihydrogen phosphate (BCIP Pink/Salmon Phosphate) produces an insoluble pink precipitate with λmax = 540 nm upon alkaline phosphatase-catalyzed hydrolysis and aerobic oxidative dimerization . In contrast, the most widely used indolyl phosphatase substrate, BCIP (5-bromo-4-chloro-3-indolyl phosphate), yields a dark blue precipitate with λmax = 615 nm . The resulting 75 nm hypsochromic shift places the Salmon Phosphate chromophore in a spectrally distinct region of the visible spectrum, permitting simultaneous dual-color alkaline phosphatase detection when combined with other chromogens.

Alkaline phosphatase chromogenic detection Multiplex immunohistochemistry Colorimetric substrate differentiation

Three-Color Discrimination in Double-Label Immunohistochemistry: Salmon Phosphate + HRP-DAB + Hematoxylin

Avivi et al. (1994) demonstrated that Salmon Phosphate (6-chloro-1H-indol-3-yl dihydrogen phosphate) enables clear three-color discrimination when used in double-label immunocytochemistry combining alkaline phosphatase detection (pink product) with horseradish peroxidase-diaminobenzidine (HRP-DAB, brown product) and hematoxylin counterstaining (blue nuclei) [1]. The authors explicitly state that 'all three colors can be easily distinguished' [1]. This contrasts with BCIP, whose dark blue precipitate masks both the brown DAB signal and the blue hematoxylin nuclear stain, effectively limiting BCIP-based protocols to two-color rather than three-color readouts in analogous tissue sections [2].

Double-label immunohistochemistry ALP-HRP dual detection Hematoxylin counterstaining compatibility

Precipitate Resistance to Organic Solvents: Compatibility with Permanent Resin Mounting and Regressive Hematoxylin Protocols

The reaction product of 6-chloro-1H-indol-3-yl dihydrogen phosphate (Salmon Phosphate) with alkaline phosphatase is documented by Avivi et al. (1994) to be insoluble in water, ethanol, and xylene [1]. This triple-solvent insolubility enables regressive hematoxylin staining procedures (which involve acid-alcohol differentiation steps) and permanent coverslipping in resin-based mounting media without loss of chromogenic signal [1]. In contrast, several commercially available chromogens including certain fast-red substrates and soluble BCIP reaction intermediates exhibit partial solubility in ethanol or xylene, leading to precipitate leaching, signal attenuation, or redistribution during dehydration and clearing steps [2].

Histology mounting media compatibility Chromogen precipitate stability Archival-quality immunohistochemistry

Chlorine Mono-Substitution at the 6-Position Defines a Distinct Chromophore Class Separate from Bromo-Chloro Indolyl Phosphates

US Patent 5,364,767 establishes that chlorine-substituted 3-indolyl derivatives lacking bromine produce an 'approximate magenta color, contrasting with and visually distinguishable from indigo blue' formed by 5-bromo-4-chloro-3-indolyl substrates such as BCIP and X-Gal [1]. The patent explicitly claims 6-chloro-3-indolyl phosphate p-toluidine salt among the preferred embodiments, teaching that the single chlorine at the 6-position is sufficient to shift the dimerized indigo chromophore away from the blue region [1]. This is mechanistically distinct from the 5-bromo-6-chloro substitution pattern (Magenta phosphate/BCIP Red, λmax 565 nm), where the additional bromine at position 5 red-shifts the absorbance relative to the 6-chloro-only compound . The three halogenation patterns thus form a rationally designed panel: 6-chloro (pink, 540 nm), 5-bromo-6-chloro (red/magenta, 565 nm), and 5-bromo-4-chloro (blue, 615 nm).

Indolyl phosphate structure-activity relationship Halogen substitution chromogenic specificity Multi-chromogen panel design

Commercial Purity Specification and Salt Form Availability: Analytical Benchmarking for Reproducible Assay Performance

The p-toluidine salt of 6-chloro-1H-indol-3-yl dihydrogen phosphate is commercially available at a purity specification of ≥98.0% (HPLC) from major suppliers including Sigma-Aldrich . For aqueous-based assay workflows, the disodium salt form (CAS 1226578-81-9) is also available, providing water solubility without the need for DMF . This dual salt-form availability contrasts with BCIP (p-toluidine salt), which requires DMF for dissolution at working concentrations of 20 mg/mL and is insoluble in water [1]. The disodium salt of 6-chloro-3-indolyl phosphate thus eliminates the need for organic solvent handling in aqueous ALP detection buffers, reducing solvent-induced enzyme inhibition risk.

Chromogenic substrate purity Salt form selection Assay reproducibility

Optimal Research and Industrial Application Scenarios for 6-Chloro-1H-indol-3-yl Dihydrogen Phosphate Based on Differentiation Evidence


Triple-Color Brightfield Immunohistochemistry: Simultaneous ALP (Pink), HRP (Brown), and Hematoxylin (Blue) Detection

This is the definitive application scenario established by Avivi et al. (1994) [1]. When a research study requires co-localization of two protein targets on a single formalin-fixed paraffin-embedded tissue section with nuclear morphology context, 6-chloro-1H-indol-3-yl dihydrogen phosphate serves as the alkaline phosphatase detection channel (pink, λmax 540 nm) alongside HRP-DAB (brown) and hematoxylin (blue). The 75 nm spectral gap between this compound's product and BCIP's blue precipitate (λmax 615 nm) is what makes the three-color readout possible without fluorescence . This scenario is directly supported by the evidence that the reaction product withstands ethanol dehydration and xylene clearing for permanent mounting [1].

Chromogenic In Situ Hybridization (CISH) with Alkaline Phosphatase-Labeled Probes Requiring Non-Blue Signal Output

In CISH applications where the target nucleic acid is detected via an alkaline phosphatase-conjugated probe, 6-chloro-1H-indol-3-yl dihydrogen phosphate provides a pink/red precipitate that does not visually compete with common nuclear counterstains (methyl green, Nuclear Fast Red, or hematoxylin). This directly leverages the spectral differentiation established in Evidence Item 1 [1]. The compound is compatible with NBT as an oxidation facilitator, producing an intensified red precipitate, and its insolubility in aqueous and organic solvents ensures signal localization at the hybridization site through stringent wash steps . This application is documented in US Patent 5,443,963 for microbial detection using phosphatase-labeled probes [2].

Microbial Diagnostic Chromogenic Media: Differentiation of Phosphatase-Positive Microorganisms by Colony Color

US Patent 5,443,963 and US Patent 5,635,367 describe the use of 6-chloro-3-indolylphosphate for detecting staphylococci and other phosphatase-positive bacteria, where the compound yields a red to red-violet colored precipitate that contrasts with other chromogenic substrates (e.g., X-Gal for β-galactosidase, blue) incorporated into the same agar medium [1]. This application exploits the substitution-pattern specificity documented in Evidence Item 4: the 6-chloro substitution produces a magenta/pink chromophore that is visually orthogonal to the blue of 5-bromo-4-chloro-indolyl substrates, enabling multi-target microbial screening on a single plate format [1].

Western Blot and ELISA Detection Requiring Non-Blue Precipitating Signal Compatible with Densitometric Scanning

For membrane-based assays (Western, Northern, Southern blotting) and ELISA where alkaline phosphatase-conjugated detection antibodies are used, 6-chloro-1H-indol-3-yl dihydrogen phosphate with NBT produces a pink/red precipitate with λmax 540 nm that is compatible with standard visible-light imaging systems and does not saturate in the blue channel used by BCIP [1]. The ≥98.0% HPLC purity specification supports reproducible lot-to-lot performance in quantitative densitometry workflows. The availability of the water-soluble disodium salt [2] further reduces protocol variability by eliminating DMF solvent carryover effects in aqueous ALP reaction buffers.

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